![molecular formula C31H27N3O B11530672 N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11530672.png)
N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE is a synthetic organic compound that belongs to the class of imines. This compound is characterized by its complex structure, which includes a pyrazole ring, phenyl groups, and methoxyphenyl moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The phenyl and 4-methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Imines: The final step involves the condensation of the pyrazole derivative with an aldehyde or ketone to form the imine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE can be compared with other imine derivatives and pyrazole-containing compounds.
Examples: (E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE, (E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE.
Uniqueness
The uniqueness of (E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANIMINE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with phenyl and methoxyphenyl groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C31H27N3O |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(E)-1-[4-[(4-methylphenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine |
InChI |
InChI=1S/C31H27N3O/c1-23-8-12-26(13-9-23)22-35-29-18-14-25(15-19-29)21-32-31-20-30(27-16-10-24(2)11-17-27)33-34(31)28-6-4-3-5-7-28/h3-21H,22H2,1-2H3/b32-21+ |
InChI Key |
IFGNLJDYTCJUDA-RUMWWMSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/C3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B11530589.png)
![ethyl (2E)-2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530599.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530612.png)
![2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide](/img/structure/B11530622.png)
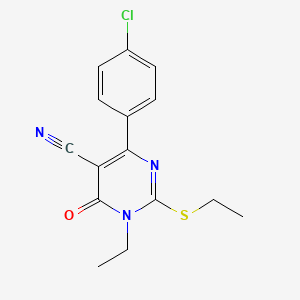
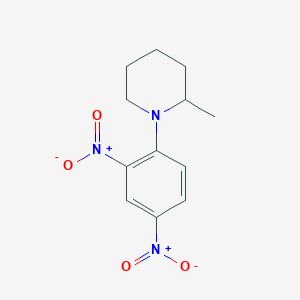
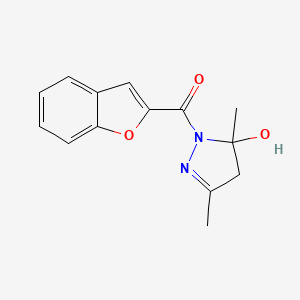
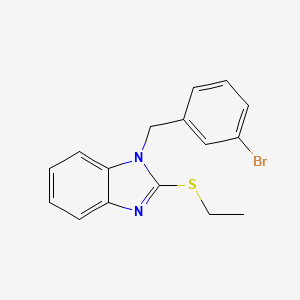
![2-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-phenylpyrimidin-4-yl}phenol](/img/structure/B11530645.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11530657.png)
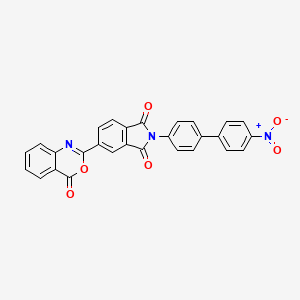
![Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate](/img/structure/B11530676.png)
![(2E)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B11530677.png)
